molecular formula C11H20O2 B14396375 1-(1-Butoxyethoxy)pent-2-yne CAS No. 89393-18-0

1-(1-Butoxyethoxy)pent-2-yne

Cat. No.: B14396375
CAS No.: 89393-18-0
M. Wt: 184.27 g/mol
InChI Key: HXVKIQDRGJMWFC-UHFFFAOYSA-N
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Description

1-(1-Butoxyethoxy)pent-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and ether functional groups. This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .

Industrial Production Methods: Industrial production of alkynes, including this compound, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.

    Halogenation: Bromine or chlorine in an inert solvent.

    Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

Major Products Formed:

    Dihaloalkanes: Formed from halogenation reactions.

    Alkenes/Alkanes: Formed from hydrogenation reactions.

    Diketones/Carboxylic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(1-Butoxyethoxy)pent-2-yne is unique due to the presence of both alkyne and ether functional groups, which provide a combination of reactivity and solubility properties not found in simpler alkynes. This makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

89393-18-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(1-butoxyethoxy)pent-2-yne

InChI

InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3

InChI Key

HXVKIQDRGJMWFC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCC#CCC

Origin of Product

United States

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